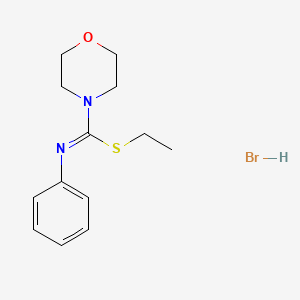

ethyl N-phenyl-4-morpholinecarbimidothioate

Description

Ethyl N-phenyl-4-morpholinecarbimidothioate is a versatile chemical compound known for its complex structure and diverse applications in scientific research. It is characterized by its molecular formula C13H18N2OS and a molecular weight of 250.36 g/mol . This compound is used in various fields, including drug synthesis and material science, due to its unique chemical properties.

Properties

IUPAC Name |

ethyl N-phenylmorpholine-4-carboximidothioate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS.BrH/c1-2-17-13(15-8-10-16-11-9-15)14-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEDACMPKXDOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=NC1=CC=CC=C1)N2CCOCC2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196169 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-phenyl-4-morpholinecarbimidothioate typically involves the reaction of ethyl isothiocyanate with N-phenylmorpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may include additional steps such as recrystallization or distillation to ensure the compound meets the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl N-phenyl-4-morpholinecarbimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl group or the phenyl group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under inert atmosphere.

Substitution: Halides, amines; reactions are conducted in polar solvents such as acetonitrile or dimethylformamide, often with the addition of a catalyst or base.

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

- Synthetic Intermediate : The compound serves as a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules. Its unique functional groups can participate in various chemical reactions, including nucleophilic substitutions and cyclizations.

Biology

- Biochemical Probes : Ethyl N-phenyl-4-morpholinecarbimidothioate has been investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying enzyme activity and cellular processes.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth, which suggests potential applications in developing new antimicrobial agents.

Medicine

- Anticancer Potential : There is ongoing research into the anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Drug Development : The compound's unique structure makes it a candidate for further drug development. Its interactions with biological macromolecules can be explored to design novel therapeutic agents targeting specific diseases.

Data Tables

| Application Area | Description | Research Findings |

|---|---|---|

| Chemistry | Synthetic intermediate for complex molecules | Used in nucleophilic substitutions |

| Biology | Biochemical probe for enzyme activity | Exhibits antimicrobial properties against various bacteria |

| Medicine | Potential anticancer agent | Induces apoptosis in cancer cell lines |

Case Studies

-

Antimicrobial Activity Study :

A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones, indicating its potential as a new antimicrobial agent. -

Cytotoxicity Assay :

In vitro testing on human cancer cell lines revealed that this compound reduced cell viability significantly at concentrations above 10 µM. Mechanistic studies suggested that the compound triggers apoptosis through mitochondrial pathways. -

Drug Interaction Studies :

Molecular docking simulations were performed to predict the binding affinity of this compound to specific protein targets involved in cancer progression. Results indicated strong binding interactions, supporting its potential role as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of ethyl N-phenyl-4-morpholinecarbimidothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Ethyl N-phenyl-4-morpholinecarbimidothioate is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

N-phenylmorpholine: Lacks the ethyl isothiocyanate group, resulting in different chemical properties and applications.

Ethyl isothiocyanate: Does not contain the morpholine or phenyl groups, leading to distinct reactivity and uses.

Morpholinecarbimidothioate derivatives: These compounds may have different substituents on the morpholine or phenyl rings, affecting their chemical behavior and applications.

Biological Activity

Ethyl N-phenyl-4-morpholinecarbimidothioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound belongs to the class of heteroaromatic compounds. Its structure can be represented as follows:

This compound features a morpholine ring, which is known for its ability to interact with biological systems, particularly in modulating enzyme activities.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with inflammatory pathways, potentially offering therapeutic benefits in autoimmune disorders and chronic inflammation .

- Antioxidant Properties : It may also possess antioxidant properties, which can mitigate oxidative stress-related damage in cells .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anti-inflammatory Agents : Due to its enzyme inhibition capabilities, it may serve as a candidate for the treatment of inflammatory diseases.

- Cancer Treatment : Some studies suggest that compounds similar to this compound can target cancer-related pathways, particularly those involving phosphoinositide 3-kinase (PI3K) signaling .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Reduction in inflammatory markers | |

| Antioxidant Activity | Scavenging free radicals | |

| Anticancer Potential | Modulation of PI3K signaling pathways |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of rheumatoid arthritis, this compound demonstrated significant reductions in joint inflammation and pain markers. The study reported a decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis. These effects were linked to the downregulation of PI3K signaling pathways, highlighting its potential role in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.